molecular formula C19H17NO3 B455392 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 351357-29-4

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B455392
CAS No.: 351357-29-4
M. Wt: 307.3g/mol
InChI Key: ZQZABHXTSVSWRN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry research, particularly in the development of inhibitors for dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting cell cycle progression and inducing differentiation in certain cancer cells . Research into DHODH inhibitors has shown promise for therapeutic applications in areas including cancer, autoimmune disorders, and viral infections . This compound is part of a class of molecules designed to improve upon early DHODH inhibitors like brequinar by potentially forming novel hydrogen-bonding interactions with residues such as T63 and Y356 in the enzyme's binding pocket, which could enhance potency and improve drug-like properties . Beyond its role in DHODH research, structurally similar quinoline-4-carboxylic acid analogs are also being investigated for their antitubercular activity, with some studies indicating potential inhibition of Mycobacterium tuberculosis DNA gyrase, a critical target for overcoming drug-resistant tuberculosis . This makes the compound a valuable scaffold for researchers exploring new therapeutic agents across multiple disease domains.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-8-12(2)18-15(9-11)16(19(21)22)10-17(20-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZABHXTSVSWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190833
Record name 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351357-29-4
Record name 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351357-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Ring-opening and condensation :
    Isatin reacts with acetone in the presence of sodium hydroxide (NaOH) at 25–35°C, followed by refluxing for 5–15 hours. The intermediate undergoes dehydration to form a quinoline skeleton.

  • Functionalization :
    Introduction of the 4-methoxyphenyl group is achieved via acetic anhydride-mediated acylation , yielding the methyl ester intermediate.

  • Ester hydrolysis :
    Hydrolysis using cesium carbonate or TMS-diazomethane converts the ester to the carboxylic acid.

Key Data:

ParameterValueSource
BaseNaOH
Temperature25–35°C (step 1), reflux (step 2)
Yield (crude)65–75%
PurificationRecrystallization (ethanol/water)

Advantages : Utilizes inexpensive starting materials.
Limitations : Requires harsh basic conditions, which may degrade sensitive substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise installation of the 4-methoxyphenyl group onto preformed quinoline intermediates. This method is critical for introducing aryl groups without disturbing existing methyl substituents.

Protocol Overview

  • Quinoline bromination :
    6,8-Dimethylquinoline-4-carboxylic acid is brominated at position 2 using N-bromosuccinimide (NBS).

  • Cross-coupling :
    The brominated intermediate reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF)/water.

Optimization Insights:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

  • Solvent system : A 3:1 THF/water ratio enhances boronic acid solubility and reaction efficiency.

Performance Metrics:

ParameterValueSource
Yield80–85%
Reaction Time12–24 hours
Purity (HPLC)≥98%

Advantages : High regioselectivity; compatible with electron-rich aryl boronic acids.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of quinoline-4-carboxylic acids. A method reported by RSC Advances (2005) uses InCl₃ as a catalyst to condense 2-methoxy acrylates with N-arylbenzaldimines.

Procedure:

  • Condensation :
    Mixing 2-methoxy acrylate and 4-methoxybenzaldimine in dichloroethane with InCl₃ (10 mol%).

  • Microwave activation :
    Irradiate at 150°C for 20–30 minutes.

Efficiency Gains:

  • Time reduction : 90% shorter than conventional heating (30 minutes vs. 24 hours).

  • Yield improvement : 75–80% compared to 60–65% with thermal methods.

Patent-Based Multi-Step Synthesis (CN102924374B)

This industrial-scale method from China involves six sequential steps starting from isatin derivatives:

  • Ring-opening : Isatin + acetone → compound II.

  • Condensation : Compound II + benzaldehyde → compound III.

  • Dehydration : Acetic anhydride-mediated elimination → compound IV.

  • Oxidation : KMnO₄ in acidic medium → compound V.

  • Decarboxylation : Thermal cleavage → target compound.

Industrial Advantages:

ParameterValueSource
Overall Yield80–90%
ScalabilityKilogram-scale batches
Cost Efficiency40% lower than Suzuki route

Comparative Analysis of Methods

MethodKey StepsCatalysts/ReagentsConditionsYieldAdvantages
Pfitzinger CondensationCondensation, hydrolysisNaOH, acetic anhydrideReflux, 5–15 hrs65–75%Low cost
Suzuki-MiyauraBromination, couplingPd(PPh₃)₄, K₂CO₃THF/H₂O, 12–24 hrs80–85%High selectivity
Microwave-AssistedMicrowave condensationInCl₃150°C, 20–30 min75–80%Rapid synthesis
Patent Method (CN102924374B)Multi-step sequenceKMnO₄, acetic anhydrideSequential steps80–90%Industrial scalability

Optimization Strategies

Temperature Control

  • Pfitzinger reaction : Maintaining reflux at 80–90°C prevents side product formation.

  • Suzuki coupling : Elevated temperatures (70–80°C) enhance coupling efficiency but risk palladium aggregation.

Catalyst Selection

  • Palladium alternatives : NiCl₂/Zn reduces costs for large-scale Suzuki reactions but lowers yield by 10–15%.

  • Microwave catalysts : InCl₃ outperforms AlCl₃ in reducing side reactions.

Purification Techniques

  • Column chromatography : Essential for removing Pd residues in Suzuki products.

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity for Pfitzinger-derived compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides and carboxylic acids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibit significant anticancer activity. The quinoline core is known to intercalate with DNA, potentially inhibiting cancer cell proliferation by disrupting replication and transcription processes. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against strains of bacteria such as Mycobacterium tuberculosis. The presence of the methoxyphenyl group enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Research on related quinoline derivatives has demonstrated their ability to modulate inflammatory pathways, suggesting that this compound could similarly influence inflammatory responses in various biological systems.

Materials Science

Organic Semiconductors
In materials science, this compound is being explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable thin films enhances its utility in these applications .

Nanotechnology Applications
The compound's properties are also being investigated for use in nanotechnology. Its potential to interact with various nanomaterials could lead to advancements in drug delivery systems and targeted therapies.

Organic Synthesis

Synthetic Intermediate
As a versatile intermediate, this compound serves as a building block for the synthesis of complex organic molecules. Its carbonyl group can undergo nucleophilic substitution reactions, making it valuable for creating amides and esters. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

Biochemical Interactions
The compound is under investigation for its interactions with various biomolecules. Its mechanism of action may involve covalent bonding with nucleophilic sites on enzymes and other proteins, potentially leading to inhibition or modulation of their activity. This aspect is crucial for understanding its therapeutic potential and optimizing its efficacy in drug development .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticancer activityInhibition of cancer cell growth
Antimicrobial effectsActivity against Mycobacterium tuberculosis
Anti-inflammatory propertiesModulation of inflammatory pathways
Materials ScienceOrganic semiconductorsUse in OLEDs and photovoltaic devices
Nanotechnology applicationsAdvancements in drug delivery systems
Organic SynthesisSynthetic intermediateBuilding block for pharmaceuticals and agrochemicals
Biological ResearchBiochemical interactionsUnderstanding therapeutic mechanisms

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to DNA and proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
  • CAS Registry Number : 351357-29-4
  • Molecular Formula: C₁₉H₁₇NO₃
  • Molecular Weight : 307.34 g/mol
  • Melting Point : 239 °C

Structural Features: The compound consists of a quinoline core substituted with a 4-methoxyphenyl group at position 2, methyl groups at positions 6 and 8, and a carboxylic acid moiety at position 3. The methoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and biological interactions.

Synonyms:

  • 4-Quinolinecarboxylic acid, 2-(4-methoxyphenyl)-6,8-dimethyl-
  • Cinchophen, 4′-methoxy-6,8-dimethyl

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, focusing on substituent modifications and their physicochemical properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities References
This compound 4-methoxyphenyl C₁₉H₁₇NO₃ 307.34 239 High crystallinity due to H-bonding
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-ethoxyphenyl (ethoxy replaces methoxy) C₂₀H₁₉NO₃ 321.38 - Increased lipophilicity vs. methoxy analog
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-methoxyphenyl (ortho position) C₁₉H₁₇NO₃ 307.34 - Steric hindrance may reduce binding affinity
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-bromophenyl (electron-withdrawing Br) C₁₈H₁₄BrNO₂ 364.21 - Antibacterial activity (MIC: 64–128 µg/mL vs. S. aureus and E. coli)
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-ethylphenyl (non-polar substituent) C₂₀H₁₉NO₂ 305.37 - Enhanced lipophilicity, potential for membrane penetration
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-isopropoxyphenyl (bulky alkoxy) C₂₁H₂₁NO₃ 335.40 - Steric bulk may limit target engagement

Biological Activity

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 321.35 g/mol
  • IUPAC Name : this compound

This compound features a quinoline core substituted with a methoxyphenyl group and two methyl groups at positions 6 and 8, along with a carboxylic acid functional group at position 4.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies report IC50 values indicating effective cytotoxicity against cancer cells such as HCT-116 and MIA PaCa-2 .
  • Antimicrobial Properties : It has been evaluated for its antimicrobial effects against several bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating cytokine production and inhibiting pathways involved in inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound may act on specific receptors, either as an agonist or antagonist, influencing downstream signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 (μM)Reference
AnticancerHCT-11620.9 ± 6.4
AnticancerMIA PaCa-232.8 ± 7.0
AntimicrobialE. coli<50
Anti-inflammatoryCytokine assayNot specified

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to significantly inhibit cancer cell growth through apoptosis induction. The study utilized MTT assays to determine cell viability and observed morphological changes consistent with apoptosis upon treatment with the compound .

Case Study: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that this compound displayed potent activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

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